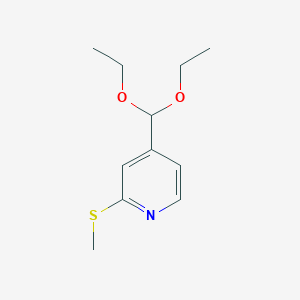![molecular formula C14H28N2O3S2 B12612643 N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide CAS No. 918827-51-7](/img/structure/B12612643.png)
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide is a complex organic compound that features a unique combination of functional groups, including an aminoethoxy chain and a dithiolan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide typically involves multiple steps. One common method starts with the preparation of 2-[2-(2-aminoethoxy)ethoxy]ethanol, which is then reacted with other intermediates to form the final compound. The reaction conditions often involve the use of solvents like pyridine and DMSO, and reagents such as TsCl and NaN3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolan ring, forming simpler thiol derivatives.
Substitution: The aminoethoxy chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolan ring typically yields sulfoxides or sulfones, while reduction can produce thiol derivatives .
Aplicaciones Científicas De Investigación
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide involves its interaction with various molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, potentially modulating their activity. The aminoethoxy chain may facilitate the compound’s solubility and transport within biological systems, enhancing its bioavailability and effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Aminoethoxy)ethoxy]ethanol: A simpler analog used as an intermediate in the synthesis of more complex molecules.
N,N-Dimethyl-2-(2-aminoethoxy)ethanol: Another related compound with similar functional groups but different reactivity and applications.
Uniqueness
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide stands out due to its combination of an aminoethoxy chain and a dithiolan ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
918827-51-7 |
|---|---|
Fórmula molecular |
C14H28N2O3S2 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C14H28N2O3S2/c15-6-8-18-10-11-19-9-7-16-14(17)4-2-1-3-13-5-12-20-21-13/h13H,1-12,15H2,(H,16,17) |
Clave InChI |
GCMOZAKWWDWGLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CSSC1CCCCC(=O)NCCOCCOCCN |
Números CAS relacionados |
894424-37-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
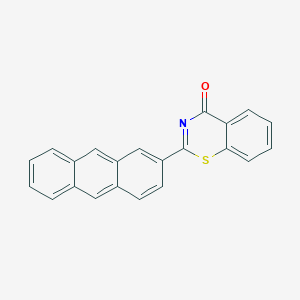

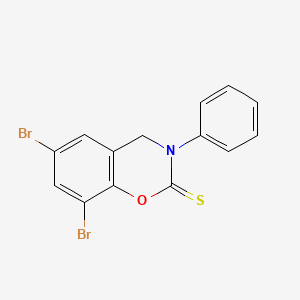
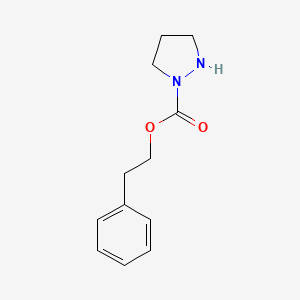
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol](/img/structure/B12612598.png)
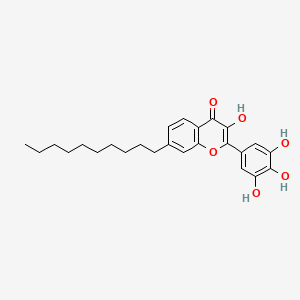
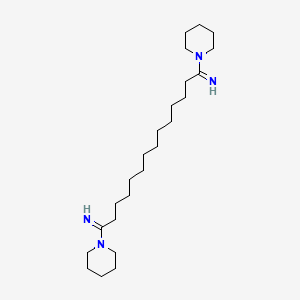
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate](/img/structure/B12612607.png)
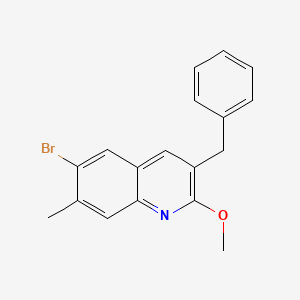
![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)

